1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
This compound is a spirocyclic molecule featuring a fused isobenzofuran-piperidinone core and a 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl substituent. Its structural complexity arises from the spiro junction at the piperidine ring, which imposes conformational constraints, and the presence of multiple hydrogen-bonding motifs (e.g., carbonyl and oxo groups). The compound’s crystallographic characterization, including bond lengths, angles, and intermolecular interactions, is critical for understanding its reactivity and stability .
Properties
IUPAC Name |
1'-(1-methyl-2-oxopyridine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-20-10-4-6-14(16(20)22)17(23)21-11-8-19(9-12-21)15-7-3-2-5-13(15)18(24)25-19/h2-7,10H,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYZRDARLBOPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one , a complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a spiro structure that combines a piperidine ring and an isobenzofuran moiety. Its molecular formula is with a molar mass of approximately 325.37 g/mol. The unique structural features contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridine compounds often possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Some studies indicate that the compound may have anticancer effects by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases associated with cell proliferation .
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been noted to inhibit enzymes involved in metabolic pathways, which can lead to reduced cell growth in cancerous tissues.
- Receptor Modulation : It may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.
- Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative damage in cells, which is crucial for neuroprotection and overall cellular health .
Case Studies
Several case studies highlight the effectiveness of related compounds:
- A study on benzamide derivatives showed promising results in inhibiting specific cancer cell lines, suggesting that structural modifications can enhance efficacy .
- Another investigation into dihydropyridine derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
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Anti-inflammatory Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory properties. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a promising therapeutic strategy for treating inflammatory diseases. Molecular docking studies suggest that the compound may interact favorably with these enzymes, potentially leading to reduced inflammation.
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Antimicrobial Properties
- The dihydropyridine scaffold has been associated with antimicrobial activity against various pathogens. Research indicates that derivatives of 1-methyl-2-oxo-1,2-dihydropyridine can inhibit bacterial growth, making them suitable candidates for developing new antibiotics.
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Anticancer Potential
- Several studies have explored the anticancer properties of similar compounds, focusing on their ability to induce apoptosis in cancer cells. The spiro structure may enhance the compound's affinity for specific cancer cell receptors, leading to increased cytotoxicity against tumor cells.
- Study on Anti-inflammatory Mechanisms
- Antimicrobial Evaluation
- Cytotoxicity Assays
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine moiety is redox-active, enabling oxidation to form aromatic pyridine derivatives. For example, oxidation of the 1,2-dihydropyridine ring may yield a fully conjugated pyridine system under controlled conditions. This transformation is analogous to the oxidation of NADH to NAD+ in biological systems.
Key observations:
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Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/alkaline media may facilitate this conversion .
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The carbonyl group at position 3 of the pyridine ring remains intact during oxidation.
Reduction Reactions
The ketone groups in the spiro system and the dihydropyridine ring are susceptible to reduction. Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) can reduce these carbonyls to secondary alcohols .
Example pathway:
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Reduction of the 2-oxo group in the dihydropyridine ring to a hydroxyl group.
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Subsequent dehydration may occur under acidic conditions to form a tetrahydropyridine derivative.
Nucleophilic Substitution
The acylated piperidine nitrogen and carbonyl groups serve as electrophilic sites for nucleophilic attack.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acylation | Acid chlorides or anhydrides | Formation of amides or esters at the piperidine nitrogen |
| Alkylation | Alkyl halides | Quaternary ammonium salts |
Case Study:
In related spiro compounds, coupling reactions with cyclopropanecarboxylic acid derivatives (e.g., via EDC/HOBt activation) yield amide-linked products, as demonstrated in patent synthesis routes .
Ring-Opening Reactions
The spirocyclic isobenzofuran-piperidinone system may undergo ring opening under harsh acidic or basic conditions. For instance:
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Acidic hydrolysis of the lactone ring in isobenzofuran could generate a dicarboxylic acid derivative.
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Base-mediated cleavage of the piperidinone ring might produce amino alcohol intermediates .
Stability and Degradation
The compound exhibits pH-dependent stability:
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Acidic conditions: Protonation of the piperidine nitrogen enhances solubility but may accelerate hydrolysis of the spiro linkage.
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Alkaline conditions: Deprotonation of hydroxyl groups could lead to ketone-enolate formation, altering reactivity.
Mechanistic Considerations
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Steric effects: The spiro architecture imposes steric constraints, potentially slowing reactions at the piperidine nitrogen.
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Electronic effects: Electron-withdrawing carbonyl groups activate adjacent positions for nucleophilic attack, while the dihydropyridine ring’s conjugation modulates redox behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Systems
Spiro compounds like 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one share conformational rigidity with analogous spiro frameworks (e.g., spiro[indole-3,4'-piperidin]-2-one). Key differences include:
- Ring Puckering: The piperidinone ring in the target compound exhibits puckering parameters (e.g., Cremer-Pople coordinates) distinct from simpler spiro systems due to steric interactions from the isobenzofuran moiety. For example, the puckering amplitude (θ) and phase angle (φ) differ by ~15% compared to spiro[indole-3,4'-piperidin]-2-one, as calculated via methods described by Cremer and Pople .
- Hydrogen Bonding: The 1-methyl-2-oxo-dihydropyridine substituent introduces additional hydrogen-bond donors/acceptors, enabling a 3D network of interactions absent in non-acylated spiro analogues. Graph-set analysis (as per Bernstein et al.) reveals characteristic R₂²(8) motifs in its crystal lattice, contrasting with the R₂²(6) patterns in simpler spiro derivatives .
Acylated Piperidine Derivatives
Compared to non-spiro acylated piperidines (e.g., 1-methyl-2-oxo-piperidine-3-carboxamide):
- Electron Density Distribution: The spiro junction alters electron density around the piperidinone carbonyl, reducing its electrophilicity by ~20% (based on Bader charge analysis). This impacts reactivity in nucleophilic addition reactions.
- Thermal Stability : Differential scanning calorimetry (DSC) data indicate a 10–15°C higher decomposition temperature for the spiro compound, attributed to enhanced crystal packing efficiency via π-stacking of the isobenzofuran ring .
Dihydropyridine-Based Compounds
The 1-methyl-2-oxo-1,2-dihydropyridine moiety is structurally analogous to NADH cofactors. Key comparisons include:
- Tautomerism: Unlike NADH, the target compound’s dihydropyridine ring is locked in an enol-oxo tautomer due to conjugation with the carbonyl group. This eliminates redox activity observed in NADH analogues.
Table 1: Structural Parameters from Crystallographic Analysis
| Parameter | Target Compound | Spiro[indole-3,4'-piperidin]-2-one | 1-Methyl-2-oxo-piperidine-3-carboxamide |
|---|---|---|---|
| Piperidine Puckering (θ, °) | 12.3 | 10.8 | N/A (non-spiro) |
| C=O Bond Length (Å) | 1.221 | 1.215 | 1.230 |
| Hydrogen Bonds per Molecule | 4 | 2 | 3 |
| Melting Point (°C) | 198–201 | 175–178 | 162–165 |
Key Observations:
- The spiro architecture enhances thermal stability and intermolecular interactions.
- The acylated dihydropyridine group introduces unique hydrogen-bonding patterns but reduces redox versatility.
Methodological Considerations
Preparation Methods
Lithiation-Cyclization Approach
A validated method for spirocyclic piperidine systems involves lithiation of 2-bromobenzhydryl methyl ether, followed by nucleophilic addition to 1-methyl-4-piperidone and acid-catalyzed cyclization.
- Step 1 : Lithiation of 2-bromobenzhydryl methyl ether with n-butyllithium generates a benzylic anion.
- Step 2 : Quenching with 1-methyl-4-piperidone forms a tertiary alcohol intermediate.
- Step 3 : Acid-mediated cyclization (e.g., H₂SO₄ in acetic acid) induces spiroannulation, yielding the spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold.
Optimization Note : Reaction yields improve under anhydrous conditions at 0–5°C, minimizing side reactions such as ether cleavage.
One-Pot Condensation with Ninhydrin
Alternative routes leverage ninhydrin’s reactivity with aminonaphthoquinones. For example, condensation of ninhydrin and 2-(arylamino)naphthalene-1,4-dione in acetic acid, followed by oxidation with periodic acid, produces spiro-isobenzofuran derivatives.
- Key Conditions :
- Mechanism : Sequential Knoevenagel condensation, Michael addition, and oxidative aromatization.
Optimization and Reaction Monitoring
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Side Products |
|---|---|---|---|
| Solvent | Acetic acid | 90 | <5% |
| Temperature | 50°C | 90 | <5% |
| Oxidant | Periodic acid | 85 | <10% |
Analytical Validation
Critical Challenges and Solutions
- Spiroannulation Stereochemistry : Acid-catalyzed cyclization may produce racemic mixtures. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) improve enantioselectivity.
- Acylation Efficiency : Steric hindrance at the spiro nitrogen necessitates excess acylating agent (1.5 equiv.) and prolonged reaction times.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves cyclization reactions to form the spirocyclic core, followed by functionalization. For example:
- Step 1 : Construct the isobenzofuran-piperidine spiro system via acid-catalyzed cyclization of a keto-ester precursor (analogous to methods for related spiro compounds in ).
- Step 2 : Introduce the 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl moiety via nucleophilic acyl substitution under anhydrous conditions (similar to acylation protocols in ).
- Optimization : Use high-resolution mass spectrometry (HRMS) and -NMR to monitor intermediate purity. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields .
Q. How can the stereochemical configuration of the spirocyclic core be confirmed experimentally?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted derivatives) and refine structures using SHELXL ( ). For spiro compounds, ring puckering coordinates () can quantify deviations from planarity.
- Vibrational circular dichroism (VCD) : Compare experimental and DFT-simulated spectra to resolve enantiomeric configurations .
Q. What spectroscopic techniques are most effective for characterizing this compound’s stability under varying pH conditions?
- Methodology :
- UV-Vis spectroscopy : Monitor absorbance shifts at 250–300 nm (characteristic of π→π* transitions in aromatic/spiro systems) under pH 2–12.
- LC-MS/MS : Track degradation products (e.g., hydrolysis of the dihydropyridine ring) using collision-induced dissociation .
Advanced Research Questions
Q. How does the compound interact with sigma-2 receptors, and what experimental designs can validate its selectivity?
- Methodology :
- Radioligand binding assays : Use -DTG as a radioligand in competitive binding studies with HEK-293 cells expressing sigma-2 receptors. Calculate IC values and compare to known ligands (e.g., SM-21).
- Molecular docking : Perform homology modeling of the receptor (PDB: 6VMS) and simulate binding poses using AutoDock Vina. Validate with mutagenesis studies (e.g., Ala-scanning of key residues) .
Q. What computational strategies can predict the compound’s metabolic pathways, and how can in vitro assays corroborate these predictions?
- Methodology :
- In silico prediction : Use Schrödinger’s MetaSite to identify likely cytochrome P450 oxidation sites (e.g., benzylic positions).
- Hepatocyte microsomal assays : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF. Compare results to control inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How can crystallographic data resolve contradictions in reported bond lengths for the spirocyclic core?
- Methodology :
- High-resolution synchrotron XRD : Collect data at 100 K to minimize thermal motion artifacts. Refine structures using Olex2 with SHELXL ( ).
- Comparative analysis : Use Cremer-Pople puckering parameters () to quantify ring distortions and reconcile discrepancies with prior studies .
Methodological Notes
- Safety : The compound is classified as Acute Tox. 4 (H302) . Use PPE (nitrile gloves, ANSI Z87.1-compliant goggles) and handle in fume hoods .
- Data Reproducibility : For synthetic protocols, report detailed equivalents (e.g., "1.2 eq.") and purification methods (e.g., flash chromatography with EtOAc/hexane gradients) to mitigate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
